molecular formula C17H14Cl2N2O4 B3610090 methyl 2-({N-[(2,4-dichlorophenyl)carbonyl]glycyl}amino)benzoate

methyl 2-({N-[(2,4-dichlorophenyl)carbonyl]glycyl}amino)benzoate

Cat. No.: B3610090
M. Wt: 381.2 g/mol
InChI Key: IMDRPQBGDQZUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({N-[(2,4-dichlorophenyl)carbonyl]glycyl}amino)benzoate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a benzoate ester linked to a glycyl group and a dichlorophenyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({N-[(2,4-dichlorophenyl)carbonyl]glycyl}amino)benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate, 2-aminobenzoic acid. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the N-[(2,4-dichlorophenyl)carbonyl] derivative. The final step involves the esterification of the carboxyl group with methanol under acidic conditions to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({N-[(2,4-dichlorophenyl)carbonyl]glycyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Methyl 2-({N-[(2,4-dichlorophenyl)carbonyl]glycyl}amino)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-({N-[(2,4-dichlorophenyl)carbonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(((2,5-dichlorophenyl)amino)carbonyl)benzoate
  • Methyl 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
  • Methyl 2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}-4,5-dimethoxybenzoate

Uniqueness

Methyl 2-({N-[(2,4-dichlorophenyl)carbonyl]glycyl}amino)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the dichlorophenyl moiety enhances its potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-[[2-[(2,4-dichlorobenzoyl)amino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4/c1-25-17(24)12-4-2-3-5-14(12)21-15(22)9-20-16(23)11-7-6-10(18)8-13(11)19/h2-8H,9H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDRPQBGDQZUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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